molecular formula C7H8O7S2 B14673788 3-Methoxybenzene-1,2-disulfonic acid CAS No. 40098-22-4

3-Methoxybenzene-1,2-disulfonic acid

Cat. No.: B14673788
CAS No.: 40098-22-4
M. Wt: 268.3 g/mol
InChI Key: OORBJLUYFIRZMC-UHFFFAOYSA-N
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Description

3-Methoxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and two sulfonic acid groups (-SO₃H) at the 1- and 2-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybenzene-1,2-disulfonic acid typically involves the sulfonation of 3-methoxyaniline or 3-methoxyphenol. The reaction is carried out using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The process generally requires controlled temperatures and the presence of a catalyst to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and automated systems helps in achieving high purity and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzene-1,2-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives at the ortho and para positions relative to the methoxy group .

Mechanism of Action

The mechanism of action of 3-Methoxybenzene-1,2-disulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The sulfonic acid groups further influence the reactivity and orientation of the substitution reactions . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Properties

CAS No.

40098-22-4

Molecular Formula

C7H8O7S2

Molecular Weight

268.3 g/mol

IUPAC Name

3-methoxybenzene-1,2-disulfonic acid

InChI

InChI=1S/C7H8O7S2/c1-14-5-3-2-4-6(15(8,9)10)7(5)16(11,12)13/h2-4H,1H3,(H,8,9,10)(H,11,12,13)

InChI Key

OORBJLUYFIRZMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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